Batilol, (R)-
Overview
Description
Preparation Methods
Batilol, ®- can be synthesized through several methods. One common synthetic route involves the reaction of glycerol with octadecanol under acidic conditions to form the ether linkage . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The specific reaction conditions, such as temperature and pressure, are optimized to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Batilol, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Batilol, ®- can lead to the formation of corresponding aldehydes or carboxylic acids .
Scientific Research Applications
Batilol, ®- has a wide range of scientific research applications. In chemistry, it is used as a stabilizing agent in various formulations . In biology, it has been studied for its potential anti-inflammatory and immunomodulatory effects . In medicine, Batilol, ®- is applied for the prevention of radiation sickness and stimulation of erythrocytes and leucopoiesis . Additionally, it is used in the cosmetics industry as a skin-conditioning agent .
Mechanism of Action
The mechanism of action of Batilol, ®- involves its interaction with cellular membranes and modulation of signaling pathways. It is known to stimulate the production of erythrocytes and leucocytes, which is beneficial in preventing radiation sickness . The molecular targets and pathways involved in its action include the modulation of cytokine production and activation of immune cells .
Comparison with Similar Compounds
Batilol, ®- is similar to other alkylglycerols such as 1-O-Octadecylglycerol and Batyl alcohol . its unique structure, where one of the primary hydroxy groups of glycerol is converted into the corresponding octadecyl ether, gives it distinct properties and applications . Compared to other similar compounds, Batilol, ®- has shown specific benefits in the prevention of radiation sickness and stimulation of erythrocytes and leucopoiesis .
Properties
IUPAC Name |
(2R)-3-octadecoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBUMNBNEWYMNJ-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10567-22-3, 68990-53-4 | |
Record name | Batilol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerides, C14-22 mono- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068990534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerides, C14-22 mono- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | BATILOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U43W9B128S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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